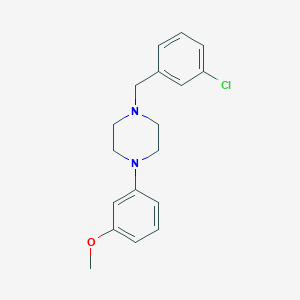
1-(3-chlorobenzyl)-4-(3-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-4-(3-methoxyphenyl)piperazine, commonly known as CBMP, is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. CBMP is a synthetic compound that can be prepared by various methods. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of CBMP is not fully understood. However, it has been suggested that CBMP acts as a partial agonist at the 5-HT1A receptor subtype. It has also been found to modulate the activity of the dopamine system by increasing dopamine release in certain brain regions. CBMP has been shown to have anticonvulsant properties, which may be attributed to its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
CBMP has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may be related to its potential use in the treatment of drug addiction. CBMP has also been found to increase the levels of serotonin in certain brain regions, which may be related to its potential use in the treatment of depression. Additionally, CBMP has been found to have anticonvulsant properties, which may be attributed to its ability to enhance GABAergic neurotransmission.
实验室实验的优点和局限性
CBMP has several advantages for lab experiments. It is a synthetic compound that can be prepared in high yield, making it suitable for large-scale synthesis. CBMP has been shown to have a high affinity for the 5-HT1A receptor subtype, making it a potential candidate for the development of novel antidepressants. CBMP has also been found to have anticonvulsant properties, making it a potential candidate for the development of new antiepileptic drugs.
However, CBMP has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which may limit its potential use in certain research areas. Additionally, CBMP has not been extensively studied in vivo, which may limit its potential use in preclinical studies.
未来方向
CBMP has several potential future directions for scientific research. It may be further studied as a ligand for the 5-HT1A receptor subtype, with the aim of developing novel antidepressants. CBMP may also be further studied as a tool in the study of the dopamine system in drug addiction. Additionally, CBMP may be further studied for its anticonvulsant properties, with the aim of developing new antiepileptic drugs. Further research may also be conducted to better understand the exact mechanism of action of CBMP, which may lead to the development of new therapeutic agents.
合成方法
CBMP can be synthesized by various methods, including the reaction of 3-methoxybenzylamine with 3-chlorobenzyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-methoxyphenylpiperazine with 3-chlorobenzyl chloride in the presence of a base. The yield of CBMP obtained by these methods is generally high, making them suitable for large-scale synthesis.
科学研究应用
CBMP has been found to exhibit various scientific research applications, including its use as a ligand in the study of serotonin receptors. It has been reported to have a high affinity for the 5-HT1A receptor subtype, making it a potential candidate for the development of novel antidepressants. CBMP has also been used as a tool in the study of the role of the dopamine system in drug addiction. Additionally, CBMP has been found to have anticonvulsant properties, making it a potential candidate for the development of new antiepileptic drugs.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-7-3-6-17(13-18)21-10-8-20(9-11-21)14-15-4-2-5-16(19)12-15/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMWQLNNLFNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
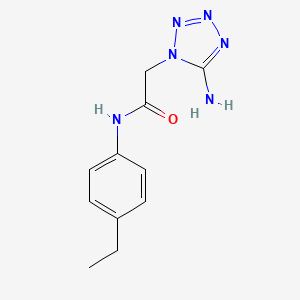



![N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)

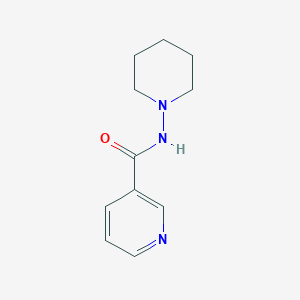
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
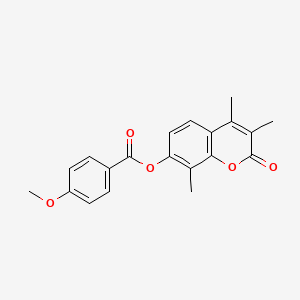
![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
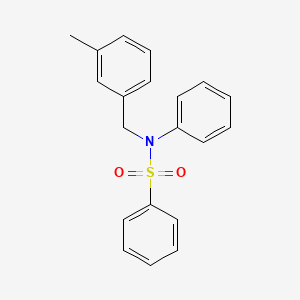
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)
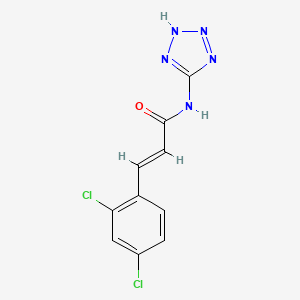
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
